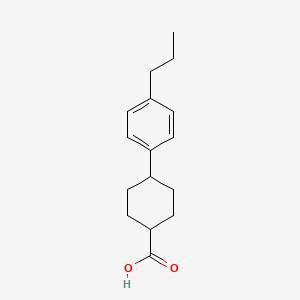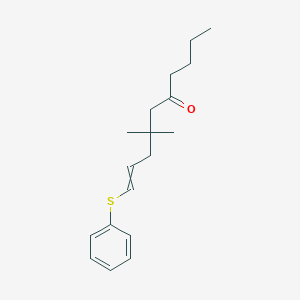
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is an organic compound with the molecular formula C18H26OS It is characterized by the presence of a phenylsulfanyl group attached to a dec-9-EN-5-one backbone, with two methyl groups at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dec-9-EN-5-one Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired backbone.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions. Thiophenol is often used as the nucleophile, reacting with a suitable leaving group on the dec-9-EN-5-one backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the phenylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-10-(phenylthio)dec-9-EN-5-one: Similar structure but with a thioether group instead of a sulfanyl group.
7,7-Dimethyl-10-(phenylsulfonyl)dec-9-EN-5-one: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.
Uniqueness
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
79681-41-7 |
|---|---|
Formule moléculaire |
C18H26OS |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
7,7-dimethyl-10-phenylsulfanyldec-9-en-5-one |
InChI |
InChI=1S/C18H26OS/c1-4-5-10-16(19)15-18(2,3)13-9-14-20-17-11-7-6-8-12-17/h6-9,11-12,14H,4-5,10,13,15H2,1-3H3 |
Clé InChI |
PWRPPTPHUADEGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(C)(C)CC=CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
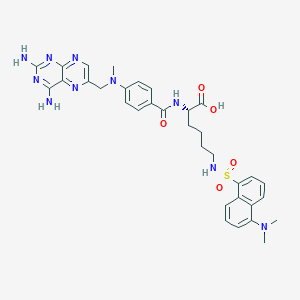
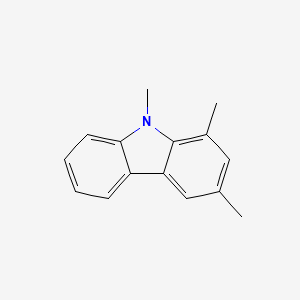
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
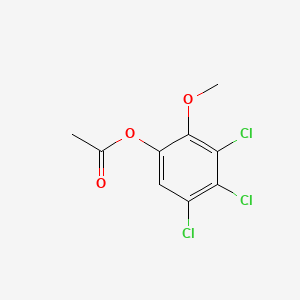
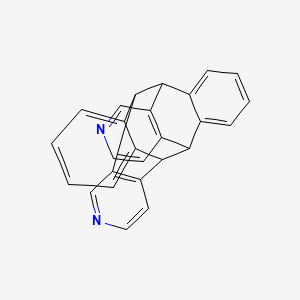
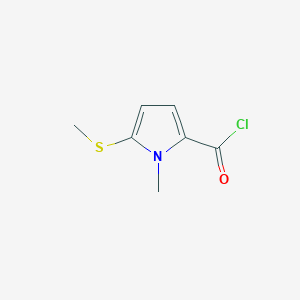
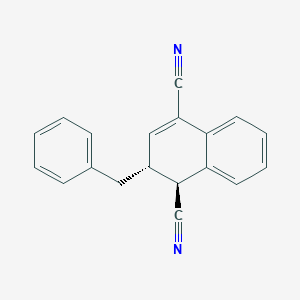
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
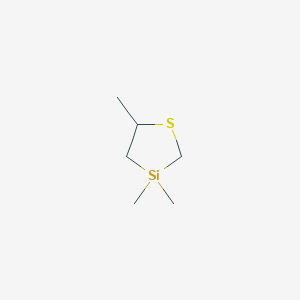
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
